N,N-dimethyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline
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Overview
Description
N,N-Dimethyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline is a synthetic compound widely used in various scientific research and industrial applications. Its structure consists of a piperidine ring bonded to a pyridine group through a methyl group, and further attached to an aniline moiety, making it a versatile chemical in terms of reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline typically involves several key steps:
Formation of 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylic acid: : This intermediate is synthesized via the reaction of 3-methyl-4-hydroxypyridine with 4-piperidone under appropriate conditions.
Amidation Reaction: : The carboxylic acid intermediate undergoes amidation with N,N-Dimethylaniline using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or EDCI, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, similar synthetic routes are followed but optimized for higher yields and cost-effectiveness. Use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of pure and high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at the nitrogen atom in the piperidine ring, often using reagents like hydrogen peroxide or m-Chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carbonyl group in the compound.
Substitution: : The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions. Halogenating agents or nucleophiles like amines can be used for such modifications.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-CPBA.
Reduction: : LiAlH4, sodium borohydride.
Substitution: : Bromine, chlorine, alkyl halides, primary amines.
Major Products Formed
Depending on the specific reaction conditions and reagents used, major products include various oxidized, reduced, and substituted derivatives of the original compound, which may possess different biological or chemical properties.
Scientific Research Applications
N,N-Dimethyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline finds application in multiple domains:
Chemistry: : As an intermediate for synthesizing other complex molecules.
Biology: : For studying binding interactions with proteins and enzymes.
Medicine: : Investigated as a potential therapeutic agent for various conditions.
Industry: : Used in the formulation of specialized polymers and materials.
Mechanism of Action
The mechanism of action of this compound varies depending on its specific application. Generally, it interacts with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. Its ability to modulate the function of specific proteins or enzymes makes it valuable in pharmacological research.
Comparison with Similar Compounds
Compared to other compounds with similar structural features, N,N-Dimethyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline stands out due to its unique combination of a piperidine ring, pyridine group, and aniline moiety. Similar compounds include:
4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine: : Lacks the aniline moiety.
N,N-Dimethyl-4-(piperidin-1-yl)aniline: : Missing the pyridine group.
This compound's unique structure grants it distinct reactivity and applicability in scientific research and industrial contexts.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-14-22-11-8-20(16)26-15-17-9-12-24(13-10-17)21(25)18-4-6-19(7-5-18)23(2)3/h4-8,11,14,17H,9-10,12-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHXYSGEERDSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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